molecular formula C17H17N5OS B2447481 benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034303-15-4

benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2447481
CAS No.: 2034303-15-4
M. Wt: 339.42
InChI Key: OUBKAWIWEFZHDJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a pyrrolidinyl group and a triazolyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-3-4-14-16(7-12)24-10-18-14)21-6-5-13(8-21)22-9-15(19-20-22)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKAWIWEFZHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the process and minimize human error. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have shown effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and pyrrolidine structures enhances antimicrobial efficacy .

Anticancer Potential

Benzo[d]thiazol derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspase pathways . For example, certain thiazole derivatives have shown promising activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Synthesis Methodologies

The synthesis of benzo[d]thiazol derivatives typically involves multi-step organic reactions. For instance, innovative synthetic routes have been developed that incorporate environmentally friendly approaches and efficient reaction conditions. A notable method includes the use of palladium-catalyzed reactions which streamline the synthesis of complex thiazole derivatives .

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of benzo[d]thiazol derivatives:

  • Antimicrobial Studies : A study reported the synthesis of various thiazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study demonstrated that specific thiazole-integrated compounds could effectively induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents .
  • Neuroprotective Effects : Research has also explored the neuroprotective properties of these compounds against neurodegenerative diseases through their antioxidant mechanisms .

Mechanism of Action

The mechanism by which benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Triazole derivatives: These compounds contain the triazole ring and are used in various chemical and biological applications.

  • Pyrrolidinyl derivatives: These compounds feature the pyrrolidinyl group and are known for their diverse biological activities.

Uniqueness: Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone stands out due to its unique combination of benzothiazole, triazole, and pyrrolidinyl groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

Benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound that integrates a benzo[d]thiazole moiety with a triazole and pyrrolidine structure. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound features:

  • Benzo[d]thiazole : A heterocyclic aromatic compound that often exhibits biological activity.
  • Triazole : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
  • Pyrrolidine : A five-membered ring that enhances the bioactivity of compounds.

Biological Activity Overview

Research into the biological activities of similar compounds reveals various pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole and triazole moieties. For instance:

  • Compound B7 , a derivative of benzothiazole, showed significant inhibition of cancer cell proliferation in A431 and H1299 lines. It induced apoptosis and cell cycle arrest at concentrations as low as 1 μM .
  • The presence of electron-withdrawing groups in the phenyl ring has been correlated with enhanced cytotoxicity against leukemia cell lines, indicating that structural modifications can significantly impact activity .

Anticonvulsant Activity

The incorporation of thiazole rings has been linked to anticonvulsant properties:

  • Analogues with thiazole moieties displayed protective effects in seizure models. For example, certain thiazole-linked compounds provided up to 100% protection in electroshock tests .

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]thiazol derivatives is often influenced by specific structural features:

  • Substituents on the Aromatic Ring : Electron-withdrawing groups enhance cytotoxicity.
  • Linkage to Triazole and Pyrrolidine : The connectivity between these rings can modulate pharmacological effects significantly.

Research Findings and Case Studies

A comprehensive review of literature indicates that modifications to the benzo[d]thiazole structure can lead to promising leads in drug development:

CompoundActivityReference
B7Anticancer (A431, H1299)
4-(naphthalen-2-yl)thiazolAnticonvulsant (ED50 = 18.4 mg/kg)
Benzothiazole derivativesCytotoxicity against leukemia

Q & A

Q. What synthetic methodologies are reported for constructing the benzo[d]thiazole-triazole-pyrrolidinone scaffold?

The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example:

  • Step 1: React 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with a cyclopropane-substituted α,β-unsaturated ketone (e.g., 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone precursor in ethanol under reflux (4–6 hours) .
  • Step 2: Acid catalysis (e.g., glacial acetic acid) enhances cyclization efficiency .
  • Purification: Recrystallization from ethanol/chloroform (1:1) or DMF/ethanol mixtures improves yield and purity .

Q. Key Table: Comparison of Synthetic Approaches

MethodReactantsSolventCatalystReflux TimeYield (%)
AHydrazine + α,β-unsaturated ketoneEthanolAcetic acid4 hr60–75
BHydrazine hydrate + substituted benzaldehydeEthanolNone4 hr50–65

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELXL (v.2015+) is the gold standard for resolving bond lengths, angles, and stereochemistry . Key steps:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement: Apply full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms .
  • Validation: Check for R-factor convergence (< 0.05) and validate hydrogen bonding via PLATON .

Note: Disordered cyclopropane or triazole moieties may require constrained refinement .

Q. What preliminary biological assays are suitable for screening this compound?

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ to reference drugs like doxorubicin .
  • Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

  • Case Study: A 2024 study reported discrepancies in pyrrolidine ring conformation between NMR (solution state) and X-ray (solid state).
  • Resolution:
    • Perform variable-temperature NMR to assess dynamic equilibria.
    • Use DFT calculations (B3LYP/6-31G*) to model solution-state conformers .
    • Cross-validate with NOESY for spatial proximity of cyclopropane protons .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • DoE Approach: Vary solvent polarity (ethanol vs. dioxane), catalyst loading (0–5% acetic acid), and temperature (60–100°C) to identify optimal conditions .
  • Microwave Assistance: Reduce reaction time from 4 hours to 30 minutes while maintaining >70% yield .
  • Byproduct Mitigation: Add molecular sieves to absorb water in condensation steps .

Q. Table: Yield Optimization via Solvent Screening

SolventDielectric ConstantYield (%)Purity (HPLC)
Ethanol24.36595
DMF36.77290
Acetonitrile37.55888

Q. How is SHELX software applied to resolve twinned or low-resolution crystallographic data?

  • Twinning: Use SHELXD for twin-law identification (e.g., two-fold rotation) and SHELXL for HKLF 5 refinement .
  • Low-Resolution Data (d > 1.0 Å): Apply TLS parameterization to model anisotropic motion and improve R-free values .
  • Macromolecular Crossover: Despite being designed for small molecules, SHELXL handles high-resolution protein data (<1.2 Å) via restrained refinement .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Pharmacophore Modeling: Map the triazole’s hydrogen-bond acceptor sites and benzo[d]thiazole’s hydrophobic regions using Schrödinger Phase .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability to target proteins (e.g., EGFR kinase) .
  • QSAR: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values using MLR analysis .

Q. How are regioselectivity challenges addressed in cyclopropane-triazole functionalization?

  • Case Study: A 2020 study observed competing N1 vs. N2 triazole alkylation.
  • Solution:
    • Use bulky directing groups (e.g., 2,6-diisopropylphenyl) to sterically block N2.
    • Employ CuAAC (click chemistry) for precise 1,4-regioselectivity .
  • Monitoring: Track reaction progress via in-situ IR for azide (2100 cm⁻¹) consumption .

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